Product packaging for Benzofuran-2-carboxylic acid(Cat. No.:CAS No. 496-41-3)

Benzofuran-2-carboxylic acid

Cat. No.: B160394
CAS No.: 496-41-3
M. Wt: 162.14 g/mol
InChI Key: OFFSPAZVIVZPHU-UHFFFAOYSA-N
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Description

Significance of Benzofuran-2-carboxylic acid in Medicinal Chemistry and Drug Discovery

The benzofuran (B130515) scaffold is a core component of many biologically active natural products and synthetic drugs, making it a popular framework in drug design. nih.gov this compound and its derivatives have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for the development of new therapeutic agents. chemimpex.comrsc.org

Research has shown that derivatives of this compound exhibit potent biological effects, including anticancer, anti-inflammatory, and neuroprotective properties. chemimpex.comtandfonline.combiomolther.org For instance, certain amide derivatives have been synthesized and evaluated for their anticancer activity against lung and breast cancer cell lines, with some compounds showing excellent activity. tandfonline.com Specifically, novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives have displayed potent cytotoxic activities against a range of human cancer cell lines, including those of the kidney, colon, breast, stomach, lung, and prostate. nih.gov

Furthermore, this compound has been identified as a key component in the development of inhibitors for various enzymes implicated in disease. It has been used to design inhibitors for lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy, and Pim-1 kinase, which is involved in cell survival and proliferation. bohrium.comnih.govnih.gov The discovery of this compound derivatives as potent and selective inhibitors of these enzymes highlights their therapeutic potential. nih.govnih.gov

The following table summarizes the inhibitory activity of selected this compound derivatives against various biological targets:

DerivativeTargetActivityReference
D34LYPKi = 0.93 μM bohrium.comnih.gov
D14LYPKi = 1.34 μM bohrium.comnih.gov
Compound 29Pim-1Potent Inhibition nih.gov
Compound 38Pim-1Potent Inhibition nih.gov
Compound 39Pim-1Potent Inhibition nih.gov
Compound 35Multiple Cancer Cell LinesGI50 = 2.20-5.86 μM rsc.org
Compound 12bA549 (Lung Cancer)IC50 = 0.858 µM tandfonline.com
Compound 10dMCF7 (Breast Cancer)IC50 = 2.07 µM tandfonline.com

Role of this compound as a Versatile Building Block in Organic Synthesis

This compound is a highly valued building block in organic synthesis due to its versatile reactivity. chemimpex.comnordmann.global The presence of the carboxylic acid group allows for a wide range of chemical modifications and derivatizations, enabling the synthesis of more complex molecules. chemimpex.com This functional group can be readily converted into other functionalities such as esters, amides, and alcohols, providing chemists with numerous pathways to create diverse libraries of benzofuran derivatives.

The synthesis of various derivatives often starts from the commercially available this compound. nih.gov For example, it can be used to produce benzofuran-2-carboxamide (B1298429) derivatives through coupling reactions. nih.govresearchgate.net Microwave-assisted synthesis methods have also been developed to expedite the creation of this compound derivatives from precursors like 3-halocoumarins, significantly reducing reaction times and improving yields. nih.gov

The versatility of this compound is further demonstrated in its use for creating complex heterocyclic structures. It serves as a precursor for synthesizing molecules where the benzofuran core is fused or linked to other ring systems, such as quinolines. beilstein-journals.org This adaptability makes it an essential tool for synthetic chemists aiming to construct novel molecular architectures with potential biological activities. nih.govchemimpex.com

Overview of Key Research Areas for this compound

The application of this compound and its derivatives spans several key research areas, driven by their diverse biological and chemical properties.

Key Research Areas:

Anticancer Research: A significant portion of research focuses on the development of this compound derivatives as anticancer agents. chemimpex.comtandfonline.comresearchgate.net Studies have explored their efficacy against various cancer cell lines, including lung, breast, ovarian, and colon cancer. rsc.orgtandfonline.comnih.gov The mechanisms of action often involve inducing apoptosis, blocking the cell cycle, and inhibiting key enzymes like Pim-1 kinase and lymphoid tyrosine phosphatase (LYP). tandfonline.combohrium.comnih.govnih.gov

Anti-inflammatory Studies: The anti-inflammatory potential of these compounds is another major area of investigation. chemimpex.com Derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide. biomolther.org

Neuroprotective Effects: Research into the neuroprotective properties of benzofuran-2-carboxamide derivatives has shown promise. biomolther.org These compounds are being investigated for their potential to protect neuronal cells from damage, which could be relevant for treating neurodegenerative diseases. biomolther.orgjetir.org

Enzyme Inhibition: this compound serves as a scaffold for designing inhibitors of various enzymes. nih.govnih.gov Besides Pim-1 and LYP, derivatives have been developed as inhibitors of carbonic anhydrase and NF-κB. nih.govacs.org

Materials Science: In addition to its pharmaceutical applications, this compound is utilized in materials science for developing new polymers and coatings. chemimpex.com Its structural properties can contribute to enhanced durability and resistance in these materials. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O3 B160394 Benzofuran-2-carboxylic acid CAS No. 496-41-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzofuran-2-carboxylic acid
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InChI

InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
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InChI Key

OFFSPAZVIVZPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6O3
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DSSTOX Substance ID

DTXSID2060090
Record name 2-Benzofurancarboxylic acid
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Molecular Weight

162.14 g/mol
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CAS No.

496-41-3
Record name 2-Benzofurancarboxylic acid
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Record name Coumarilic acid
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Record name Coumarilic acid
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Record name 2-Benzofurancarboxylic acid
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Record name Benzofuran-2-carboxylic acid
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Benzofuran-2-carboxylic acid

The construction of the this compound core has been approached through several classical and effective synthetic strategies. These methods often involve the formation of the benzofuran (B130515) ring as a key step, followed by the introduction or modification of the carboxylic acid group at the 2-position.

Perkin Rearrangement-based Synthesis

A prominent and historically significant method for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement. nih.govnih.govrsc.org This reaction typically involves the base-catalyzed ring contraction of 3-halocoumarins. nih.govnih.gov The process is initiated by a base-catalyzed ring fission of the coumarin, which then undergoes rearrangement to form the benzofuran ring. nih.govrsc.org

The mechanism proceeds in two distinct stages: a rapid base-catalyzed ring opening of the 3-halocoumarin to yield a (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, followed by a slower cyclization step. rsc.org The cyclization is believed to occur through the rate-determining fission of the carbon-halogen bond after the formation of a carbanion intermediate. rsc.org

Microwave-assisted Perkin rearrangement reactions have been shown to significantly expedite the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins, reducing reaction times from hours to minutes while achieving high yields. nih.gov For example, the conversion of various 3-bromocoumarins to their corresponding benzofuran-2-carboxylic acids has been achieved in quantitative yields within 5 minutes under microwave irradiation at 300W. nih.gov

Table 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins
Starting Material (3-Bromocoumarin)Product (this compound)Yield (%)
3-bromo-4-methyl-6,7-dimethoxycoumarin5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid99
3-bromo-6,7-dimethoxycoumarin5,6-dimethoxy-benzofuran-2-carboxylic acid98
3-bromo-4-methylcoumarin3-methyl-benzofuran-2-carboxylic acid97
3-bromocoumarinThis compound99

Data sourced from a study on expedited synthesis via microwave-assisted Perkin rearrangement. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a versatile strategy for the synthesis of the benzofuran scaffold. A common approach involves the cyclization of 2-hydroxyaryl precursors that possess a suitable side chain. For instance, the base-catalyzed intramolecular cyclization of 2-formylphenoxyacetate esters can yield benzofuran-2-carboxylate esters in good yields. This reaction proceeds through an intramolecular aldol (B89426) condensation to form a carbinol intermediate, which then dehydrates to furnish the benzofuran ring.

Another effective method involves the base-promoted tandem intramolecular cyclization and hydrolysis of 2-formylaryloxyacetonitriles. researchgate.net This domino reaction provides a convenient route to benzofuran-2-carboxamides at room temperature with high yields and good functional group tolerance. researchgate.net

Furthermore, a one-pot, three-step procedure has been developed for the synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This process involves a Williamson ether synthesis, followed by hydrolysis of an ester group and an intramolecular electrophilic cyclization. scielo.br

Coupling Reactions for Benzofuran Ring Formation

Transition metal-catalyzed coupling reactions have become a powerful tool for the construction of complex organic molecules, including benzofurans. numberanalytics.com Palladium-catalyzed reactions, in particular, have been widely employed.

One such method involves the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to produce 2,3-disubstituted benzo[b]furans. organic-chemistry.org Another palladium-catalyzed approach involves the direct C-H bond functionalization of phenols with bromoalkynes, leading to the formation of (Z)-2-bromovinyl phenyl ethers, which then undergo intramolecular cyclization to yield 2-substituted benzo[b]furans. organic-chemistry.org

Copper-catalyzed reactions also play a role in benzofuran synthesis. For example, a CuI-catalyzed domino reaction between 1-bromo-2-iodobenzenes and β-keto esters affords 2,3-disubstituted benzofurans. organic-chemistry.org Additionally, a one-pot synthesis of various benzofurans can be achieved via Sonogashira cross-coupling reactions catalyzed by palladium nanoparticles under ambient conditions. organic-chemistry.org

Other Conventional Synthetic Strategies

A variety of other conventional methods have been utilized for the synthesis of this compound and its derivatives. One such method is the condensation of salicylaldehyde (B1680747) derivatives with ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to form ethyl benzofuran-2-carboxylates, which can then be hydrolyzed to the corresponding carboxylic acid. researchgate.net

Improved experimental conditions have been developed for the one-pot condensation-cyclization of 2-hydroxybenzophenones with ethyl 2-bromoacetate to yield ethyl 3-phenyl-1-benzofuran-2-carboxylates in high yields. clockss.org These esters can subsequently be hydrolyzed to the target 3-phenyl-1-benzofuran-2-carboxylic acids. clockss.org

Advanced Synthetic Approaches to Benzofuran-2-carboxamide (B1298429) Derivatives

The synthesis of highly functionalized benzofuran-2-carboxamide derivatives often requires more advanced and strategic approaches to achieve desired substitution patterns and molecular complexity.

C–H Functionalization Strategies

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. numberanalytics.commdpi.com In the context of benzofuran-2-carboxamides, this approach allows for the direct introduction of substituents onto the benzofuran core.

A notable strategy involves the use of a directing group, such as 8-aminoquinoline (B160924) (8-AQ), to guide a transition metal catalyst to a specific C–H bond. nih.govchemrxiv.orgmdpi.com A highly modular synthetic route to elaborate benzofuran-2-carboxamides has been developed utilizing an 8-AQ directed C–H arylation followed by a transamidation sequence. nih.govchemrxiv.orgmdpi.com

This approach starts with the commercially available this compound, which is first coupled with 8-aminoquinoline. nih.gov The resulting 8-AQ amide then serves as a substrate for palladium-catalyzed C–H arylation at the C3 position with a wide range of aryl and heteroaryl iodides. nih.govmdpi.com The directing group can then be cleaved and the C3-arylated benzofuran product can be further diversified in a one-pot, two-step transamidation procedure. nih.govnih.gov This transamidation proceeds through an intermediate N-acyl-Boc-carbamate and allows for the introduction of various amine nucleophiles, leading to a diverse array of C3-substituted benzofuran-2-carboxamides. nih.govnih.gov

Table 2: C3-Arylation of Benzofuran-2-(8-quinolyl)amide
Aryl IodideProductYield (%)
IodobenzeneN-(quinolin-8-yl)-3-phenylbenzofuran-2-carboxamide85
1-Iodo-4-methylbenzene3-(p-tolyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide82
1-Iodo-4-methoxybenzene3-(4-methoxyphenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide78
1-Chloro-4-iodobenzene3-(4-chlorophenyl)-N-(quinolin-8-yl)benzofuran-2-carboxamide88
2-IodothiopheneN-(quinolin-8-yl)-3-(thiophen-2-yl)benzofuran-2-carboxamide75

Data represents a selection of results from a study on 8-aminoquinoline directed C–H arylation. nih.gov

This combination of C–H functionalization and subsequent transamidation provides a highly efficient and modular route to structurally complex benzofuran-2-carboxamide derivatives from simple starting materials. mdpi.com

Palladium-catalyzed Reactions for Derivatization

Palladium catalysis has emerged as a powerful tool for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov

One notable application involves the C-H arylation at the C3 position of the benzofuran nucleus. nih.gov This is often achieved by first converting the carboxylic acid to an N-(quinolin-8-yl)benzofuran-2-carboxamide. nih.gov This amide acts as a directing group, facilitating the palladium-catalyzed reaction with a variety of aryl and heteroaryl iodides to introduce substituents at the adjacent C3 position. nih.gov Typical reaction conditions involve the use of a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂), along with additives like sodium acetate (NaOAc) and silver acetate (AgOAc), in a solvent like cyclopentyl methyl ether (CPME) at elevated temperatures. nih.gov

Furthermore, palladium-catalyzed vinylation reactions have been demonstrated. For instance, this compound can undergo a directed decarboxylative vinylation at the C3 position when reacted with alkenes in the presence of a palladium catalyst. acs.org This method provides a route to 3-vinylated benzofurans, which can be valuable intermediates for further transformations. acs.org

The versatility of palladium catalysis also extends to the synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols through a carbonylative intramolecular process, utilizing formic acid as a carbon monoxide source. nih.gov Additionally, palladium-catalyzed coupling reactions of halogenated hydroxybenzoic acid esters with trialkylsilyl acetylenes provide a pathway to silyl-protected benzofuran intermediates, which can be subsequently deprotected and functionalized.

Transamidation Protocols for Amide Formation

The amide functional group is a cornerstone in medicinal chemistry, and efficient methods for its formation from this compound are highly sought after. Transamidation offers a strategic approach to diversify the amide moiety. nih.gov

A particularly effective method involves a two-step, one-pot transamidation procedure starting from C3-arylated N-(quinolin-8-yl)benzofuran-2-carboxamides. nih.gov In the first step, the amide is activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to form an N-acyl-Boc-carbamate intermediate. nih.govchemrxiv.org This activated intermediate is then subjected to aminolysis with a wide range of primary and secondary amines in a suitable solvent like toluene (B28343) at elevated temperatures. nih.gov This process efficiently cleaves the directing group and installs the new amine, providing access to a diverse library of C3-substituted benzofuran-2-carboxamides. nih.gov This protocol is advantageous as it avoids the need to isolate the intermediate carboxylic acid. chemrxiv.org

The direct conversion of the carboxylic acid to various amides is also a fundamental transformation. This is typically achieved using standard peptide coupling agents. smolecule.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have significantly influenced the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Solvent-Free Methods

Solvent-free synthesis represents a significant advancement in green chemistry, reducing the environmental impact associated with volatile organic compounds. The Rap-Stoermer reaction, a condensation reaction between salicylaldehydes and α-halo ketones, can be performed under solvent-free conditions, often with microwave irradiation, to produce benzofuran derivatives. researchgate.net The use of solid supports like KF/Al₂O₃ can also facilitate these reactions, leading to excellent yields of functionalized benzofurans. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence for its ability to dramatically reduce reaction times and often improve yields. A key example in the synthesis of benzofuran-2-carboxylic acids is the microwave-assisted Perkin rearrangement of 3-halocoumarins. nih.govnih.govvulcanchem.com This reaction, which involves the base-catalyzed ring contraction of the coumarin, can be completed in as little as 5 minutes with high yields (often exceeding 95%) under microwave irradiation at around 300W, a significant improvement over the several hours required for conventional heating. nih.govvulcanchem.com The general procedure involves irradiating a mixture of the 3-bromocoumarin derivative, a base like sodium hydroxide, and a solvent such as ethanol. vulcanchem.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement
ParameterConventional MethodMicrowave-Assisted Method
Reaction Time ~3 hours5 minutes
Typical Yield Variable>95%
Energy Source Thermal HeatingMicrowave Irradiation
Reference nih.gov nih.govvulcanchem.com

Another application is the microwave-assisted synthesis of ethyl 3-arylaminobenzofuran-2-carboxylates from ethyl 3-hydroxybenzofuran-2-carboxylate and aromatic amines, which can also be performed under solvent-free conditions. scispace.com

Aqueous Media Reactions

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides has been successfully achieved by refluxing this compound hydrazide with various indoline-2,3-diones in water, resulting in high yields without the need for a catalyst. derpharmachemica.com This demonstrates the feasibility of conducting key transformations in the derivatization of this compound in aqueous media. Furthermore, the synthesis of substituted benzofuran-2-carboxylate 1,2,3-triazoles has been developed using a DMF/H₂O system, highlighting a move towards more environmentally benign solvent systems. niscair.res.in

Derivatization Strategies and Functional Group Transformations

The carboxylic acid group of this compound is a versatile handle for a wide range of functional group transformations, enabling the synthesis of a vast array of derivatives.

Standard transformations include:

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions or by using coupling agents. These esters are often key intermediates in further synthetic steps. niscair.res.in

Amidation: As previously discussed, the formation of amides is a crucial transformation, achievable through various coupling protocols or via transamidation strategies. nih.govsmolecule.com This allows for the introduction of diverse amine-containing fragments.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, benzofuran-2-ylmethanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then serve as a precursor for other functional groups.

Decarboxylation: In certain palladium-catalyzed reactions, the carboxylic acid group can act as a removable directing group, ultimately being cleaved from the molecule. acs.org

Beyond the carboxylic acid, the benzofuran ring itself can be functionalized. For example, the bromine atom in a brominated this compound derivative can be replaced through nucleophilic substitution reactions, offering another point for diversification.

Table 2: Key Functional Group Transformations of this compound
Starting Functional GroupReagents/ConditionsProduct Functional GroupReference
Carboxylic AcidAlcohol, Acid CatalystEster niscair.res.in
Carboxylic AcidAmine, Coupling AgentAmide smolecule.com
Carboxylic AcidLiAlH₄ or BH₃-THFPrimary Alcohol
Amide (N-acyl-Boc-carbamate)Amine, Toluene, 60°CTransamidated Amide nih.gov
3-HalocoumarinNaOH, Ethanol, MicrowaveCarboxylic Acid nih.gov

Formation of Esters and Amides

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of various derivatives, primarily esters and amides. These transformations are fundamental in medicinal chemistry and materials science for modulating the physicochemical properties and biological activities of the benzofuran scaffold.

Standard esterification procedures can be applied to this compound. For instance, the synthesis of ethyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate can be achieved through the direct condensation of 5-chloro-2-hydroxybenzophenone (B104029) with ethyl 2-bromoacetate in the presence of sodium hydride in dry toluene. clockss.org Another approach involves the reaction of 3-halocoumarins, which undergo a Perkin rearrangement to form benzofuran-2-carboxylic acids. These can then be esterified. nih.gov Microwave-assisted methods have been shown to significantly expedite the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins, which are then available for esterification. nih.gov

A modular tandem synthesis provides a one-step route to a variety of functionalized this compound esters and amides from 2-gem-dibromovinylphenols. acs.org This method utilizes a copper-catalyzed intramolecular C-O coupling followed by a Mo(CO)6-mediated intermolecular carbonylation, avoiding the need for palladium catalysts or carbon monoxide gas. acs.orgorganic-chemistry.org This process has been successfully applied to synthesize a range of esters and amides with good to excellent yields. acs.org For example, the reaction of 2-(2,2-dibromovinyl)phenol (B8367773) with various alcohols in the presence of a copper catalyst system affords the corresponding esters. acs.org

Amide formation is also a common transformation. This compound can be coupled with various amines using standard coupling agents. For example, the synthesis of N-(quinolin-8-yl)benzofuran-2-carboxamide, a substrate for further C-H functionalization, is accomplished using HATU and N,N-diisopropylethylamine (DIPEA) in dichloromethane (B109758) (CH2Cl2). nih.govchemrxiv.org Similarly, a series of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have been synthesized by reacting the carboxylic acid with various substituted aryl hydrazides in the presence of EDC.HCl, HOBT, and TEA in DCM. tandfonline.com

The tandem synthesis approach mentioned earlier is also applicable to amide formation. acs.org When 2-(2,2-dibromovinyl)phenol is reacted with amines like morpholine (B109124) under the same catalytic system, the corresponding benzofuran-2-carboxamides are formed. acs.org This method is tolerant of a wide range of functional groups on both the benzofuran core and the amine coupling partner. acs.org

Starting MaterialReagent(s)ProductYield (%)Reference
This compound8-aminoquinoline, HATU, DIPEAN-(quinolin-8-yl)benzofuran-2-carboxamide73 nih.govchemrxiv.org
5-Chloro-2-hydroxybenzophenoneEthyl 2-bromoacetate, NaHEthyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylate- clockss.org
2-(2,2-Dibromovinyl)phenolMorpholine, CuI, L-proline, Cs2CO3, Mo(CO)6Benzofuran-2-yl(morpholino)methanone33 acs.org
3-Methyl-6-propoxythis compoundSubstituted aryl hydrazides, EDC.HCl, HOBT, TEASubstituted dihydrazide derivatives- tandfonline.com

Introduction of Halogen Substituents

Halogenation of the this compound framework is a key strategy for creating analogues with altered electronic properties and for providing synthetic handles for further cross-coupling reactions. Bromination and chlorination are the most commonly reported halogenation reactions.

Regioselective bromination can be achieved under various conditions. For instance, the synthesis of 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid can be accomplished by treating 2-methyl-1-benzofuran-7-carboxylic acid with a brominating agent like N-bromosuccinimide (NBS). Microwave-assisted regioselective bromination of coumarins using NBS in acetonitrile (B52724) has also been reported as an efficient method to produce 3-bromocoumarins, which are precursors to brominated benzofuran-2-carboxylic acids. nih.gov

A transition-metal-free decarboxylative bromination method has been developed for heteroaromatic acids, including this compound. nih.gov However, under the standard conditions for this reaction, this compound can lead to undesirable levels of dihalogenation, specifically β-bromination, which is a known side reaction for benzo-fused five-membered heterocycles. nih.gov

The synthesis of various halo-derivatives of benzofurans has been documented. For example, starting from 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, bromo and chloro derivatives have been synthesized where the benzofuran ring is substituted at the C4 position and on the acetyl group. mdpi.com

SubstrateReagent(s)ProductObservationsReference
This compoundNBS, light, CCl4, K2CO32-BromobenzofuranDecarboxylative bromination nih.gov
2-Methyl-1-benzofuran-7-carboxylic acidBromine or NBS4-Bromo-2-methyl-1-benzofuran-7-carboxylic acidControlled bromination
3-Methyl-4-methoxycoumarinNBS, Acetonitrile, Microwave (250W)3-Bromo-4-methyl-6,7-dimethoxycoumarinPrecursor for brominated this compound nih.gov
6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid derivativesBromine/ChlorineC4-halo and acetyl-halo derivativesHalogenation of substituted benzofurans mdpi.com

Other C-H Arylation and Heteroarylation Reactions

Direct C-H arylation and heteroarylation reactions are powerful tools for the late-stage functionalization of the benzofuran nucleus, enabling the rapid construction of complex molecules. For this compound derivatives, these reactions are often directed to the C3 position.

A prominent strategy involves the use of the 8-aminoquinoline (8-AQ) group as a removable directing group attached to the C2-carboxylic acid. nih.govchemrxiv.org This allows for palladium-catalyzed C-H arylation at the adjacent C3 position with a wide range of aryl and heteroaryl iodides. nih.govchemrxiv.org The reaction typically employs a palladium catalyst such as Pd(OAc)2, with silver acetate (AgOAc) as an oxidant and sodium acetate (NaOAc) as a base in a solvent like cyclopentyl methyl ether (CPME) at elevated temperatures. nih.gov This methodology has been shown to be effective for installing various aryl groups, including those with electron-donating and electron-withdrawing substituents, as well as heteroaromatic moieties like thiophene (B33073) and chromone. nih.gov

Following the C-H arylation, the 8-AQ directing group can be cleaved and replaced with other amine groups through a two-step, one-pot transamidation procedure. nih.gov This involves activation of the 8-AQ amide with di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP), followed by aminolysis with a desired amine. nih.gov

Another approach to C-H functionalization involves using the carboxyl group itself as a deciduous directing group. acs.org Palladium-catalyzed oxidative coupling of this compound with alkenes can lead to C3-vinylation, although this is sterically and electronically less favored than C2-functionalization. acs.org

Furthermore, direct arylation of the benzofuran core at the C2 position has been achieved at room temperature using aryl iodides, a palladium catalyst, and a silver oxide oxidant. nsf.govacs.orgnih.gov While this method primarily focuses on the functionalization of benzofuran itself, it highlights the advances in mild C-H activation techniques applicable to this heterocyclic system.

SubstrateArylating/Heteroarylating AgentCatalyst/ReagentsProductYield (%)Reference
N-(quinolin-8-yl)benzofuran-2-carboxamide4-IodoanisolePd(OAc)2, AgOAc, NaOAcC3-arylated product98 nih.gov
N-(quinolin-8-yl)benzofuran-2-carboxamide2-IodothiophenePd(OAc)2, AgOAc, NaOAcC3-thienylated product86 nih.gov
N-(quinolin-8-yl)benzofuran-2-carboxamide3-Iodo-4H-chromen-4-onePd(OAc)2, AgOAc, NaOAcC3-chromonylated product94 nih.gov
This compoundn-Butyl acrylatePd(OAc)2, Cu(OAc)2·H2O, LiOAc3-Vinylbenzofuran41 acs.org

Pharmacological and Biological Activities

Anticancer and Cytotoxic Activities of Benzofuran-2-carboxylic acid Derivatives

The benzofuran (B130515) scaffold is a versatile foundation for the development of novel anticancer agents. researchgate.netmdpi.comtandfonline.com Derivatives of this compound, in particular, have been the subject of extensive research, revealing their potential to combat various forms of cancer. tandfonline.comtandfonline.comnih.gov These compounds have demonstrated the ability to inhibit the growth of cancer cells and induce programmed cell death, highlighting their therapeutic potential. tandfonline.comnih.govnih.gov The structural diversity of these derivatives allows for the fine-tuning of their biological activity, leading to the identification of potent and selective anticancer compounds. tandfonline.comnih.gov

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A key characteristic of many this compound derivatives is their ability to halt the proliferation of cancer cells and trigger apoptosis, or programmed cell death. tandfonline.comnih.govnih.gov For instance, certain benzofuran-based carboxylic acid derivatives have been shown to cause cell cycle arrest, a crucial step in preventing cancer cell division. nih.gov One particular derivative, compound 9e, was found to significantly arrest breast cancer MDA-MB-231 cells in the G2-M phase of the cell cycle and substantially increase the population of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov

The induction of apoptosis is a critical mechanism for the anticancer activity of these compounds. tandfonline.comnih.gov Studies have demonstrated that treatment with specific this compound derivatives leads to a significant increase in both early and late-stage apoptotic cells. nih.govsemanticscholar.org For example, derivative 9e was shown to provoke a marked increase in the percentage of apoptotic MDA-MB-231 cells. nih.govsemanticscholar.org This apoptotic induction is often mediated through caspase-dependent pathways. mdpi.com The activation of caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis, and several benzofuran derivatives have been found to significantly increase the activity of these enzymes in cancer cells. nih.govmdpi.com Furthermore, some derivatives induce apoptosis through the intrinsic pathway, which is associated with mitochondria and the generation of reactive oxygen species (ROS). mdpi.com

Specificity against Various Cancer Cell Lines

Derivatives of this compound have demonstrated cytotoxic activity against a broad spectrum of human cancer cell lines. Research has shown their effectiveness against renal (ACHN), colon (HCT15, Colo 205), breast (MCF-7, MDA-MB-231), gastric (NUGC-3), lung (NCI-H23), prostate (PC-3), cervical (SiHa, HeLa), and liver (HepG2) cancer cells. mdpi.comnih.govnih.govscienceopen.com

The potency of these derivatives can vary significantly depending on their specific chemical structure and the cancer cell line being targeted. For example, novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives exhibited potent cytotoxic activities at low micromolar concentrations against ACHN, HCT15, MDA-MB-231, NUGC-3, NCI-H23, and PC-3 cell lines. nih.gov In another study, amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid showed excellent activity against lung cancer cell line A549 and good activity against breast cancer cell line MCF-7. tandfonline.com Specifically, compound 12b had an IC50 value of 0.858 µM against A549 cells, while compound 10d had an IC50 value of 2.07 µM against MCF-7 cells. tandfonline.com

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines:

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 9eMDA-MB-231 (Breast)2.52 ± 0.39 nih.govnih.govacs.org
Amide Derivative 12bA549 (Lung)0.858 tandfonline.com
Amide Derivative 10dMCF-7 (Breast)2.07 tandfonline.com
This compound N-(4'-hydroxy)phenylamide (3m)ACHN (Renal), HCT15 (Colon), MM231 (Breast), NUGC-3 (Gastric), NCI-H23 (Lung), PC-3 (Prostate)Low micromolar range nih.gov
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549 (Lung)6.3 ± 2.5 mdpi.com
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)HepG2 (Liver)3.8 ± 0.5 mdpi.com
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549 (Lung)3.5 ± 0.6 mdpi.com

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with various cellular pathways crucial for cancer cell survival and proliferation. Key mechanisms include the inhibition of specific enzymes and signaling pathways.

Certain benzofuran-based carboxylic acids are potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment. nih.govnih.govacs.org The inhibition of these enzymes can disrupt the pH regulation in cancer cells, leading to their death.

Several benzofuran-containing carboxylic acid derivatives have demonstrated submicromolar inhibitory activity against hCA IX and selective inhibition over other isoforms like hCA I and II. nih.govnih.govacs.org For instance, compounds 9b, 9e, and 9f were identified as submicromolar inhibitors of hCA IX with Ki values of 0.91, 0.79, and 0.56 μM, respectively. nih.govacs.org These compounds also showed inhibitory activity against hCA XII. nih.govacs.org The carboxylic acid group in these molecules is believed to play a crucial role in their inhibitory mechanism by interacting with the zinc ion in the active site of the enzyme. nih.gov

The table below shows the inhibitory activity (Ki) of selected this compound derivatives against carbonic anhydrase isoforms:

CompoundhCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)Reference
9b>10042.80.911.8 nih.govacs.org
9e50.137.20.790.88 nih.govacs.org
9f>10026.30.563.4 nih.govacs.org

Pim-1 kinase is a serine/threonine kinase that plays a significant role in cell survival and proliferation, and its overexpression is linked to various cancers. researchgate.netnih.gov this compound derivatives have been identified as potent inhibitors of Pim-1 kinase. researchgate.netbiocrick.com These compounds demonstrate potent inhibition against both Pim-1 and Pim-2 in enzyme assays. biocrick.com

The inhibitory action is facilitated by key interactions between the compound and the active site of the kinase. X-ray structures have revealed that the carboxylic acid and amino groups of these inhibitors form important salt-bridge and hydrogen bond interactions within the Pim-1 binding complex. researchgate.netbiocrick.com This targeted inhibition of Pim-1 kinase presents a promising strategy for cancer therapy. researchgate.netnih.gov Computational studies, such as molecular docking, have been employed to understand the binding modes of these compounds and guide the design of more potent inhibitors. researchgate.netnih.gov

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. researchgate.netnih.gov Its aberrant activation is a hallmark of many cancers. Several novel benzofuran- and 2,3-dihydrothis compound N-(substituted)phenylamide derivatives have been designed and synthesized as inhibitors of NF-κB activity. researchgate.netnih.gov

These compounds have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. researchgate.netnih.gov One of the lead compounds, this compound N-(4'-hydroxy)phenylamide (3m), demonstrated both outstanding anticancer activity and potent inhibition of the NF-κB pathway. nih.gov The ability of these derivatives to inactivate NF-κB provides a valuable mechanism for their anticancer effects. researchgate.netnih.gov A synthetic derivative of benzofuran lignan (B3055560) has also been reported to induce cell death partially through the inhibition of NF-κB. nih.gov

PPARα Agonism

Derivatives of this compound have been identified as potent agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism and glucose homeostasis. vulcanchem.comgoogleapis.com Notably, 2,3-Dihydro-1-benzofuran-2-carboxylic acid (DBFCA) has demonstrated significant cholesterol- and triglyceride-lowering effects in animal models at doses lower than the established PPARα agonist, fenofibrate. The agonistic activity on PPARα is considered a promising therapeutic strategy for conditions like atherosclerosis and diabetes. nih.gov Some fluorinated derivatives, such as 4-fluoro-2,3-dihydrothis compound, are also being explored for their potential as subtype-selective PPARα agonists. vulcanchem.com The activation of PPARα by these compounds can hinder mitochondrial-associated pathways involved in neuronal degeneration, suggesting a potential role in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov

Other Molecular Targets

Beyond PPARα, this compound and its derivatives interact with a variety of other molecular targets, indicating a broad spectrum of biological activity.

Enzyme Inhibition:

5-Lipoxygenase: Certain esters of this compound are inhibitors of the mammalian 5-lipoxygenase enzyme, which is involved in the biosynthesis of leukotrienes. google.com By inhibiting this enzyme, these compounds can prevent or reduce the inflammatory and allergic effects of leukotrienes. google.com

Pim-1 Kinase: Novel benzofuran-2-carboxylic acids have been discovered as potent inhibitors of Pim-1 kinase, an enzyme implicated in cancer. rcsb.org X-ray crystallography has revealed that the carboxylic acid and amino groups of these compounds form crucial salt-bridge and hydrogen bond interactions within the Pim-1 binding site. rcsb.org

Lymphoid Tyrosine Phosphatase (LYP): this compound has been identified as a potent phosphotyrosine (pTyr) mimic and serves as a scaffold for designing new inhibitors of LYP, a key regulator in the T-cell receptor (TCR) signaling pathway. researchgate.net Specific derivatives, D34 and D14, have shown reversible inhibition of LYP and have demonstrated the ability to suppress tumor growth in mouse models by enhancing antitumor immunity. researchgate.net

Histone Deacetylase (HDAC): 6-Methyl-benzofuran-2-carboxylic acid acts as a potent inhibitor of histone deacetylase. biosynth.com

Carbonic Anhydrases (CAs): Derivatives of 2,3-Dihydro-1-benzofuran-2-carboxylic acid have been investigated as inhibitors of carbonic anhydrases, with some showing submicromolar inhibition of specific isoforms like hCA IX, which is associated with tumor growth.

Antimicrobial Properties of this compound Derivatives

The benzofuran scaffold is a key feature in many compounds exhibiting antimicrobial properties. smolecule.comesisresearch.org Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. researchgate.netresearchgate.net

Antibacterial Activity (e.g., against Gram-positive, Gram-negative bacteria, MRSA)

Numerous studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. science.gov

For instance, a series of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides showed significant in vitro activity against several bacterial strains. derpharmachemica.com Specifically, compounds 5h and 5i were comparable to ciprofloxacin (B1669076) against Staphylococcus aureus, while compound 5j exhibited even greater activity. derpharmachemica.com

Hydrophobic 2-arylbenzofurans have shown considerable antibacterial activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net Some of these compounds displayed minimum inhibitory concentrations (MICs) ranging from 3.13 to 6.25 µg/mL against various VRE strains. researchgate.net

The table below summarizes the antibacterial activity of selected this compound derivatives.

Derivative TypeBacterial Strain(s)Activity/MICReference(s)
N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides (5h, 5i)Staphylococcus aureusComparable to Ciprofloxacin derpharmachemica.com
N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (5j)Staphylococcus aureusMore active than Ciprofloxacin derpharmachemica.com
7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid derivativesBacillus subtilisMIC: 4.69 - 22.9 µM
Staphylococcus aureusMIC: 5.64 - 77.38 µM
Enterococcus faecalisMIC: 8.33 - 23.15 µM
Escherichia coliMIC: 2.33 - 156.47 µM
Pseudomonas aeruginosaMIC: 13.40 - 137.43 µM
Salmonella typhiMIC: 11.29 - 77.38 µM
7-methoxy-2-(2,4,6-trimethoxyphenyl)benzofuran-5-carbohydrazide and intermediatesE. coli, P. aeruginosa, S. aureus, S. pyogenesExcellent activity derpharmachemica.com
Hydrophobic 2-arylbenzofuransVancomycin-resistant enterococci (VRE)MIC: 3.13-6.25 µg/mL researchgate.net
Methicillin-resistant Staphylococcus aureus (MRSA)MIC80 = 3.13 µg/mL researchgate.netresearchgate.net

Antifungal Activity (e.g., against Candida albicans, Candida parapsilosis)

Derivatives of this compound have also shown promise as antifungal agents. researchgate.net For example, 4-Hydroxy-3-methyl-1-benzofuran-2-carboxylic acid has demonstrated antifungal activity against Candida albicans and other fungal species. biosynth.com

A study on halogen derivatives of 3-benzofurancarboxylic acids revealed that compounds III and VI exhibited antifungal activity against C. albicans and C. parapsilosis with a Minimum Inhibitory Concentration (MIC) of 100 µg/mL. researchgate.net Furthermore, some N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides showed moderate activity against Aspergillus niger. derpharmachemica.com

The antifungal activity of these compounds is thought to involve mechanisms such as changes in cytoplasmic calcium concentration. researchgate.net

N-myristoyltransferase (Nmt) Inhibition

While direct inhibition of N-myristoyltransferase (Nmt) by this compound itself is not extensively documented in the provided context, the broad antimicrobial and other biological activities of its derivatives suggest that they may interact with various essential enzymes in pathogens. The antifungal properties of benzofuran derivatives, for instance, point towards mechanisms that could potentially involve enzymes like Nmt, which is crucial for fungal viability. Further research is needed to specifically explore the role of this compound derivatives as Nmt inhibitors.

Neuroprotective Effects and Neurological Applications

This compound derivatives have emerged as a class of compounds with significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders. smolecule.combiomolther.orgmdpi.comresearchgate.net Their mechanisms of action often involve antioxidant and anti-excitotoxic activities. biomolther.orgmdpi.comresearchgate.net

A study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their ability to protect primary cultured rat cortical neuronal cells from NMDA-induced excitotoxicity. biomolther.orgresearchgate.net Compound 1f , with a methyl substitution, showed neuroprotective effects comparable to the NMDA antagonist memantine. biomolther.orgresearchgate.net Another derivative, compound 1j (with a hydroxyl substitution), exhibited significant anti-excitotoxic effects and also displayed antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals. biomolther.org

The neuroprotective effects of benzofuran derivatives are also linked to their ability to modulate oxidative stress. mdpi.com These compounds can act as antioxidants, preventing cell damage from excessive reactive oxygen species (ROS). mdpi.com This antioxidant capacity, combined with their ability to inhibit excitotoxicity, suggests their therapeutic potential for neurological conditions where these processes are implicated, such as Alzheimer's and Parkinson's disease. biomolther.orgresearchgate.net

The table below highlights the neuroprotective activities of specific benzofuran-2-carboxamide (B1298429) derivatives.

CompoundSubstitutionActivityReference(s)
1f -CH₃ at R2 positionPotent neuroprotection against NMDA-induced excitotoxicity, comparable to memantine. biomolther.orgresearchgate.net
1j -OH at R3 positionMarked anti-excitotoxic effects, moderate to appreciable antioxidant activity (62% inhibition of LPO and 23.5% inhibition of DPPH radical formation at 100 μM). biomolther.org

Potential for Neurodegenerative Disease Treatment

Derivatives of this compound have emerged as promising candidates for the development of treatments for neurodegenerative disorders such as Alzheimer's disease. ijpsonline.comgoogle.com The therapeutic strategy often involves targeting multiple pathological pathways associated with these complex diseases. nih.gov

One key area of investigation is the neuroprotective effect of these compounds. Studies have shown that certain novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives can protect neuronal cells from excitotoxicity, a process that leads to cell death and is implicated in neurodegeneration. biomolther.orgresearchgate.net For instance, specific derivatives demonstrated considerable protection against neuronal cell damage induced by N-Methyl-D-aspartate (NMDA) receptor activation. biomolther.org Among the tested compounds, some exhibited neuroprotective action comparable to the well-known NMDA antagonist, memantine. researchgate.net

Another major approach in Alzheimer's therapy is the inhibition of cholinesterase enzymes (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to enhance cholinergic neurotransmission. nih.gov Several 2-arylbenzofuran derivatives have been designed and evaluated as inhibitors of both ChEs and β-secretase (BACE1), an enzyme involved in the production of amyloid-β peptides that form plaques in the brain. nih.gov The natural product fomannoxin, which contains a benzofuran structure, has also shown notable neuroprotective capabilities in an amyloid-β peptide model. ijpsonline.com

Table 1: Neuroprotective Activity of Selected Benzofuran Derivatives

Compound/DerivativeTarget/AssayFindingSource(s)
7-Methoxy-N-(4-aminophenol)benzofuran-2-carboxamide (1j) NMDA-induced excitotoxicityShowed marked anti-excitotoxic effects. biomolther.orgresearchgate.net
7-Methoxy-N-(3-methylphenyl)benzofuran-2-carboxamide (1f) NMDA-induced excitotoxicityExhibited the most potent and efficacious neuroprotective action, comparable to memantine. researchgate.net
2-Arylbenzofuran derivatives Acetylcholinesterase (AChE) & BACE1Identified as potential dual-target inhibitors for Alzheimer's disease treatment. nih.gov
Fomannoxin Amyloid-β peptide modelDemonstrated exceptional neuroprotective capabilities. ijpsonline.com

Management of Neuropathic Pain

Neuropathic pain, which is often resistant to conventional analgesics, is another area where benzofuran derivatives show significant promise. nih.gov Research has focused on the cannabinoid receptor 2 (CB2), which has emerged as a key target for neuropathic pain treatment because its stimulation can suppress neuroinflammation. nih.gov

Scientists have designed and synthesized a series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective CB2 receptor agonists. nih.gov In animal models of neuropathic pain, these compounds were effective at reducing pain responses. For example, the compound known as MDA7 and its active S-enantiomer, MDA104, were identified as potent selective CB2 agonists. nih.gov Another derivative, MDA42, was also tested in a neuropathic pain model and showed significant activity. nih.gov The development of such selective CB2 agonists is a promising strategy for managing neuropathic pain while potentially avoiding the psychoactive effects associated with CB1 receptor activation. nih.gov

Table 2: Activity of 2,3-Dihydro-1-Benzofuran Derivatives in Neuropathic Pain Models

CompoundTargetActivitySource(s)
MDA7 (Compound 18) Cannabinoid Receptor 2 (CB2)Potent and selective agonist. nih.gov
MDA104 (Compound 33) Cannabinoid Receptor 2 (CB2)The active S-enantiomer of MDA7. nih.gov
MDA42 (Compound 19) Cannabinoid Receptor 2 (CB2)Potent agonist with activity in neuropathic pain models. nih.gov

Anti-inflammatory Activities

This compound and its derivatives are recognized for their anti-inflammatory properties. chemimpex.comguidechem.com The mechanisms behind this activity are varied and involve the modulation of key inflammatory pathways. One significant mechanism is the inhibition of leukotriene biosynthesis. google.com Leukotrienes are potent inflammatory mediators derived from arachidonic acid, and by inhibiting the 5-lipoxygenase enzyme, certain this compound esters can block their production, making them useful in treating inflammatory conditions. google.com

Furthermore, some benzofuran-2-carboxamide derivatives have been shown to inhibit the activity of nuclear factor-kappa B (NF-κB). researchgate.netnih.gov NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, and its inhibition is a key target for anti-inflammatory drug development.

Inhibition of Nitric Oxide Production

A specific aspect of the anti-inflammatory action of benzofuran derivatives is their ability to inhibit the production of nitric oxide (NO). While NO has important physiological roles, its overproduction by macrophages is a hallmark of chronic inflammation. Studies have reported that certain benzofuran derivatives can effectively inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, demonstrating their potential as anti-inflammatory agents.

Other Biological Activities

Antioxidant Activity

Many benzofuran derivatives exhibit significant antioxidant activity. amazonaws.comrsc.orgguidechem.com This property is crucial for combating oxidative stress, a condition linked to numerous diseases. The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. biomolther.org

For example, a study on novel benzofuran-2-carboxamide derivatives found that one compound, in particular, exhibited appreciable antioxidative activities, including the inhibition of lipid peroxidation in rat brain homogenate and the scavenging of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals. rsc.orgbiomolther.org Other research has identified benzofuran compounds isolated from natural sources with moderate antioxidant activity, as measured by DPPH free radical scavenging tests. rsc.org The presence of the carboxylic acid group is thought to enhance the electron-donating capabilities of the molecule, contributing to its antioxidant effects.

Table 3: Antioxidant Activity of Selected Benzofuran Derivatives

Compound/DerivativeAssayResultSource(s)
7-Methoxy-N-(4-aminophenol)benzofuran-2-carboxamide (Compound 65) Lipid Peroxidation (LPO) Inhibition62% inhibition at 100 μM. rsc.org
7-Methoxy-N-(4-aminophenol)benzofuran-2-carboxamide (Compound 65) DPPH Radical Scavenging23.5% inhibition at 100 μM. rsc.org
Benzofuran compounds 59 and 60 DPPH Radical ScavengingIC₅₀ value of 96.7 ± 8.9 μM. rsc.org

Vasodilation Activity

Certain 2-substituted benzofuran derivatives have been reported to act as vasodilators. amazonaws.com Vasodilators are substances that widen blood vessels, allowing blood to flow more easily, and are used in the treatment of conditions like hypertension. While the broader class of benzofurans has been associated with this activity, detailed studies focusing specifically on the vasodilation properties of this compound itself are less common in the reviewed literature. amazonaws.com

Anti-HIV Activity

The benzofuran scaffold has been identified as a promising framework in the development of novel antiretroviral agents. nih.gov Research has explored various derivatives of benzofuran, including those related to this compound, for their potential to inhibit the replication of the Human Immunodeficiency Virus (HIV). researchgate.net These investigations have revealed that modifications of the benzofuran nucleus can lead to compounds with significant anti-HIV activity, targeting different stages of the viral life cycle. nih.govrsc.org

Detailed research has focused on synthesizing and evaluating a range of benzofuran derivatives for their ability to inhibit HIV-1. For instance, a series of novel 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived heterocyclic systems, such as thiazoles and thiazolidinones, have been created and assessed. koreascience.kr Within this group of compounds, certain derivatives demonstrated a notable capacity to reduce the cytopathic effect of the virus in vitro. researchgate.netkoreascience.kr Specifically, compounds designated as 5c and 9a were found to produce a significant reduction in viral cytopathic effect, with compound 9a being confirmed to have moderate anti-HIV activity. koreascience.kr

Further studies have explored 3-benzoylbenzofuran derivatives, which are structurally related to the benzofuran core. These compounds were investigated for their inhibitory effects on the HIV life cycle. nih.gov Two 3-benzoylbenzofuran derivatives, 3g and 4b , were identified as potent inhibitors in pseudovirus assays. nih.govrsc.org Mechanistic studies, including time-of-addition assays and direct enzyme inhibition, revealed that these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govrsc.org This finding is significant as the reverse transcriptase enzyme is a crucial target for many established antiretroviral drugs. The activity of these benzofuran compounds was found to be higher than that of atervidine, a known HIV inhibitor with a similar structure. nih.gov

In addition to targeting reverse transcriptase, some benzofuran derivatives have shown potential as HIV-1 protease inhibitors. nih.govrsc.org Benzofuran-carboxamide derivatives, for example, have demonstrated dual activity against both reverse transcriptase and protease, highlighting the versatility of the benzofuran scaffold for developing multi-targeted antiretroviral agents. nih.govrsc.org Other research has pointed to compounds like 2-[4-[(benzofuran-2-yl)carbonyl]piprazin-1-yl)-3-propylpyridine as having good anti-HIV activity. koreascience.kr

The following table summarizes the anti-HIV activity of selected benzofuran derivatives from various research findings.

Compound IDDerivative ClassTarget/AssayActivity/PotencyReference
4b 3-BenzoylbenzofuranQ23 PseudovirusIC₅₀: 0.49 ± 0.11 µM nih.govrsc.org
CAP210 PseudovirusIC₅₀: 0.12 ± 0.05 µM nih.govrsc.org
5c Thiazolidin-4-one derivativeViral Cytopathic Effect93.19% reduction at >2.0x10⁻⁴ M koreascience.kr
9a 2-Thioxo-2,3-dihydro-thiazole derivativeViral Cytopathic Effect59.55% reduction at 2.5x10⁻⁵ M koreascience.kr
3g 3-BenzoylbenzofuranHIV-1 Reverse TranscriptaseNon-nucleoside inhibitor nih.gov
4b 3-BenzoylbenzofuranHIV-1 Reverse TranscriptaseNon-nucleoside inhibitor nih.gov

These findings underscore the potential of the benzofuran chemical class, including derivatives of this compound, as a foundation for the design of new and effective anti-HIV therapies. nih.govresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituents on Biological Activity

The biological profile of benzofuran-2-carboxylic acid derivatives is profoundly influenced by the nature and position of various substituents on the benzofuran (B130515) core and its associated functionalities.

The C-2 position of the benzofuran ring is a critical site for modulating biological activity. Early SAR studies identified that substitutions at this position, particularly with an ester or a heterocyclic ring, are crucial for the cytotoxic properties of these compounds. mdpi.com For instance, the introduction of heterocyclic substituents at the C-2 position has been shown to have a notable effect on cytotoxicity. rsc.org

Further research has demonstrated that the conversion of the C-2 carboxylic acid to various amides can significantly enhance biological effects. For example, a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids displayed noteworthy vasodilation activity. nih.gov This highlights that modifications at the C-2 position, moving beyond a simple carboxylic acid, can unlock different biological activities.

The introduction of halogen atoms onto the benzofuran scaffold or its N-phenyl ring is a common strategy to enhance biological activity, attributed to their ability to increase hydrophobicity and alter electronic properties. mdpi.comresearchgate.net The position of the halogen is a key determinant of its effect. For example, maximum cytotoxic activities have often been observed when a halogen atom is placed at the para position of the N-phenyl ring. mdpi.comresearchgate.net

In a series of 2-salicyloylbenzofuran derivatives, the presence of bromine atoms on the benzofuran moiety was found to be a necessary feature for their antibacterial activities, particularly against Gram-positive bacterial strains. mdpi.com Specifically, halogenated ketones have shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, di-halogenated analogs, such as 6-chloro-7-fluoro-1-benzofuran-2-carboxylic acid, are of interest due to their potential pharmacological properties. The substitution of a chlorine atom on the benzofuran nucleus, in combination with other modifications, has been shown to significantly increase the blocking potency of certain ion channel inhibitors. pnas.org

Research on brominated benzofuran derivatives has shown significant cytotoxic activity against human cancer cell lines. nih.gov For instance, methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate demonstrated notable cytotoxic effects. nih.gov This underscores the importance of halogenation in the design of potent anticancer agents.

The carboxylic acid group at the C-2 position and its corresponding amide derivatives are fundamental for the biological activity of this class of compounds. The carboxylic acid can participate in crucial interactions, such as hydrogen bonding and salt-bridge formations with biological targets. rcsb.org For example, in the inhibition of the Pim-1 kinase, the carboxylic acid group of novel this compound inhibitors was found to mediate important salt-bridge and hydrogen bond interactions within the enzyme's active site. rcsb.org

The conversion of the carboxylic acid to an amide has been a fruitful strategy in drug design. Amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have shown potent anticancer activity against lung and breast cancer cell lines. researchgate.nettandfonline.com In a study of benzofuran- and 2,3-dihydrothis compound N-(substituted)phenylamide derivatives, the amide linkage was a key structural feature for their potent cytotoxic activities against a panel of human cancer cell lines and for their inhibition of NF-κB transcriptional activity. biocrick.comnih.gov

Furthermore, the nature of the amide can be fine-tuned. For instance, benzofuran-2-carboxamide (B1298429) derivatives have been explored as neuroprotective agents. biomolther.org The amide moiety in these compounds links two hydrophobic regions (an aromatic phenyl ring and a benzofuran moiety), which is thought to be important for their activity. biomolther.org

For benzofuran-2-carboxamide derivatives, substitutions on the N-phenyl ring play a pivotal role in modulating biological activity. The electronic and steric properties of these substituents can significantly impact the compound's potency and selectivity. Studies have shown that hydrophobic groups on the N-phenyl ring can potentiate anticancer and NF-κB inhibitory activity. biocrick.comnih.gov

The position of the substituent on the N-phenyl ring is also critical. For instance, ortho- and para-substituted derivatives generally exhibit greater inhibitory effects against certain enzymes compared to their meta-substituted counterparts. vulcanchem.com In the context of anticancer activity, the presence of a +M (positive mesomeric) effect and hydrophobic groups on the N-phenyl ring was found to enhance both anticancer and NF-κB inhibitory activities. nih.gov A specific example is this compound N-(4'-hydroxy)phenylamide, which was identified as a lead scaffold with outstanding anticancer and NF-κB inhibitory activity. biocrick.comnih.gov

In the development of neuroprotective agents, substitutions on the N-phenyl ring of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were systematically varied. These studies suggested that a methyl substitution at the R2 position and, to a lesser extent, a hydroxyl substitution at the R3 position of the N-phenyl ring may be important for neuroprotective action against excitotoxic damage. biomolther.org

Importance of Carboxylic Acid and Amide Groups

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method has been applied to this compound derivatives to understand the physicochemical properties that drive their therapeutic effects and to guide the design of new, more potent analogs.

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been employed to study this compound derivatives.

2D-QSAR studies correlate biological activity with 2D descriptors of the molecules, such as constitutional, topological, and electronic properties. For example, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators. nih.govmdpi.com This model, which had good statistical significance (R² = 0.816), helped to describe the bioactivity of the newly synthesized analogs. nih.govmdpi.com Another 2D-QSAR study on novel vasorelaxant benzofuran-pyridine hybrids also yielded a statistically significant model (R² = 0.846), providing insights into the structural requirements for vasodilation. nih.gov

3D-QSAR studies, on the other hand, use 3D descriptors of the molecules, such as steric and electrostatic fields, to build a predictive model. A 3D-QSAR study was performed on a series of benzofuran derivatives acting as antifungal agents by inhibiting N-myristoyltransferase (Nmt). researchgate.net The results indicated that the enzyme inhibitory activity was strongly dependent on structural factors related to hydrogen-bond acceptors and spatial factors. researchgate.net This type of analysis can provide a more detailed, three-dimensional understanding of how the ligand interacts with its target.

The following table summarizes some of the research findings from SAR and QSAR studies on this compound derivatives:

Compound/SeriesSubstitution HighlightsBiological ActivityKey Findings from SAR/QSAR
Benzofuran-based carboxylic acidsOrtho- and para-benzoic acid moietiesCarbonic Anhydrase II InhibitionAppending ortho- and para-benzoic acids is more advantageous for hCA II inhibitory action than meta-benzoic acid or hippuric acid. semanticscholar.org
Benzofuran-2-carboxamide derivativesN-(substituted)phenylamidesAnticancer, NF-κB InhibitionHydrophobic groups on the N-phenyl ring potentiated anticancer and NF-κB inhibitory activity. biocrick.comnih.gov
Halogenated benzofuransHalogen at the para position of the N-phenyl ringCytotoxicityMaximum cytotoxic activities were recorded with a halogen atom at the para position of the N-phenyl ring. mdpi.comresearchgate.net
2-SalicyloylbenzofuransBromine atoms on the benzofuran moiety and a carboxylic acid group at salicyloyl-C2Antibacterial (Gram-positive)These substituents were found to be necessary for antibacterial activity. mdpi.com
2-Alkyloxy-pyridine-3-carbonitrile-benzofuran hybridsVarious substitutionsVasodilationA 2D-QSAR model was developed to describe the bioactivity of these compounds. nih.govmdpi.com
Benzofuran Nmt inhibitorsSubstituents at the C4 positionAntifungalA 3D-QSAR analysis indicated that biological activity is linked to the conformational rigidity of the C4 substituent. researchgate.net

Correlation of Physicochemical Descriptors with Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the physicochemical properties of a molecule influence its biological activity. For this compound derivatives, these studies have been instrumental in designing compounds with enhanced therapeutic potential.

A 2D-QSAR study on a series of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazole derivatives identified key physicochemical parameters that correlate with their inhibitory activity against the cytochrome P450 enzyme CYP26A1. nih.gov The parameters investigated included molar refractivity (MR), molecular weight (MW), parachor (Pc), surface tension (St), density (D), index of refraction (Ir), and the partition coefficient (log P). nih.gov Multiple linear regression analysis revealed a strong correlation between these descriptors and the biological activity (IC50), indicating that the steric and lipophilic properties of the substituents on the phenyl ring are crucial for activity. nih.gov

In another study focusing on benzofuran analogues as inhibitors of N-myristoyltransferase (Nmt) in fungal cells, 3D-QSAR models highlighted the importance of structural factors. researchgate.net The inhibitory activity was found to be strongly dependent on hydrogen-bond acceptors and spatial factors, as described by the principal moment of inertia in the X (PMI_X) and Y (PMI_Y) directions. researchgate.net This suggests that both the electronic and steric profile of the molecule are critical for effective enzyme inhibition.

Furthermore, research on benzofuran- and 2,3-dihydrothis compound N-(substituted)phenylamide derivatives as anticancer agents and NF-κB inhibitors revealed that the electronic and hydrophobic properties of substituents on the N-phenyl ring play a significant role. nih.gov A positive mesomeric effect (+M) and the presence of hydrophobic groups on the N-phenyl ring were found to potentiate the anticancer and NF-κB inhibitory activities, respectively. nih.gov

These studies underscore the importance of a multi-parameter approach in the design of this compound derivatives, where a balance of electronic, steric, and lipophilic properties is essential for optimizing biological activity.

Table 1: Physicochemical Descriptors and Their Correlated Activities

Physicochemical Descriptor Biological Activity Benzofuran Derivative Class Key Findings
Molar Refractivity (MR), Molecular Weight (MW), logP CYP26A1 Inhibition 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl)-methyl]-1H-triazoles Steric and lipophilic properties are crucial for activity. nih.gov
Hydrogen-bond acceptors, Principal Moment of Inertia N-myristoyltransferase Inhibition Benzofuran analogues Structural and spatial factors are strong determinants of inhibitory action. researchgate.net
Mesomeric effect (+M), Hydrophobicity Anticancer and NF-κB Inhibition Benzofuran- and 2,3-dihydrothis compound N-(substituted)phenylamides Electronic and hydrophobic characteristics of substituents dictate potency. nih.gov

Molecular Docking and Computational Studies

Molecular docking and other computational methods are indispensable tools for elucidating the interactions between this compound derivatives and their biological targets at the molecular level. These studies provide insights into binding modes, identify key amino acid residues involved in the interaction, and help in the rational design of more potent and selective inhibitors.

Prediction of Ligand-Protein Interactions

Molecular docking simulations have been successfully employed to predict the binding interactions of this compound derivatives with various protein targets. For instance, in a study of potent Pim-1 kinase inhibitors, molecular docking was used to investigate the binding modes of 5-substituted and 5-bromo-7-substituted benzofuran-2-carboxylic acids. tandfonline.comnih.gov The results showed a good correlation between the docking scores and the experimental IC50 values, validating the predictive power of the docking protocol. tandfonline.com The study predicted crucial interactions between the ligands and active site residues of Pim-1 kinase. nih.govresearchgate.net

Similarly, docking studies of this compound and its isomer, benzofuran-3-carboxylic acid, have been conducted to understand their inhibitory effects against cancer and microbial diseases. nih.govresearchgate.net These computational analyses help in identifying the specific amino acid residues that form hydrogen bonds, salt bridges, and other non-covalent interactions with the ligand, thereby providing a rationale for the observed biological activity. researchgate.netresearchgate.net For example, the discovery of novel this compound derivatives as potent Pim-1 inhibitors was guided by X-ray structure-based medicinal chemistry optimization, which confirmed important salt-bridge and hydrogen bond interactions mediated by the compound's carboxylic acid and amino groups. researchgate.net

In the context of cancer immunotherapy, this compound has been identified as a potent phosphotyrosine (pTyr) mimic for designing new inhibitors of Lymphoid-tyrosine phosphatase (LYP). nih.gov Molecular docking was instrumental in designing a series of LYP inhibitors, with the most active compounds showing reversible inhibition and selectivity. nih.gov

Binding Modes and Active Site Analysis

Detailed analysis of the binding modes of this compound derivatives within the active sites of their target proteins has provided valuable insights for structure-based drug design. In the case of Pim-1 kinase inhibitors, docking analysis revealed that the carboxylic acid group of the benzofuran scaffold forms key interactions with residues such as Lys67 and Glu89, sometimes through a water molecule. tandfonline.com The benzofuran core itself can engage in arene-hydrogen interactions with residues like Val52. tandfonline.com For 5-substituted derivatives, a methyl piperidine (B6355638) group was found to be important, while for 5-bromo-7-substituted compounds, the basicity of the terminal group played a significant role in their activity. tandfonline.com

For carbonic anhydrase (CA) inhibitors, docking studies of benzofuran-based carboxylic acids into the active sites of hCA II, IX, and XII helped to understand their binding mode. acs.org This is crucial for designing isoform-selective inhibitors. Similarly, in the development of KAT6A inhibitors, the binding mode of an acylsulfonamide-benzofuran derivative was elucidated through docking studies, showing an additional hydrogen bond with the backbone NH of Ile649, which was important for the activity of the 6-methoxy-group. nih.gov

These analyses not only explain the observed structure-activity relationships but also guide the optimization of lead compounds by suggesting modifications that can enhance binding affinity and selectivity.

Table 2: Predicted Ligand-Protein Interactions for this compound Derivatives

Target Protein Interacting Residues Type of Interaction Reference
Pim-1 Kinase Lys67, Glu89, Asp128, Glu171, Asn172, Phe187 Hydrogen bonds, Salt bridge, Arene-hydrogen interaction tandfonline.com
Lymphoid-tyrosine phosphatase (LYP) Not specified pTyr mimicry nih.gov
KAT6A Ile649 Hydrogen bond nih.gov

In silico ADMET Studies

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational methods is a critical step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

For a series of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acids and their esters, in silico ADMET studies were conducted to assess their drug-likeness. tandfonline.comtandfonline.comresearchgate.net The computed pharmacokinetic properties, such as the blood/brain barrier penetration coefficient (logB/B) and central nervous system (CNS) activity, were found to be within acceptable ranges for oral formulation. tandfonline.com

In another study, a library of benzothiophene (B83047) and benzofuran derivatives was screened for their potential as BMP-2 inducible kinase inhibitors. semanticscholar.org Computational ADMET and toxicity profiling identified several compounds with good pharmacokinetic profiles, including medium to very low blood-brain barrier penetration levels, suggesting they would be safe for the CNS. semanticscholar.org These compounds also showed moderate to good absorption behavior. semanticscholar.org

Similarly, in silico ADME analysis of novel 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline (B57606) derivatives revealed that some compounds did not violate Lipinski's rule of five and had good predicted human intestinal absorption. scispace.com For furan-oxadiazole compounds, ADMET studies indicated good gastrointestinal absorption and bioavailability scores that suggest promising pharmaceutical potential. nih.gov

These in silico predictions help in prioritizing compounds for further experimental evaluation and reduce the likelihood of late-stage failures due to poor ADMET properties.

Spectroscopic Characterization and Structural Analysis

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to characterize benzofuran-2-carboxylic acid, each providing unique insights into its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of organic molecules. For this compound, these techniques provide characteristic signals that confirm its structure.

In ¹H-NMR spectroscopy, the aromatic protons of the benzofuran (B130515) ring typically appear in the range of δ 7.34-7.73 ppm. researchgate.net A study using a 400 MHz NMR instrument with DMSO-d6 as the solvent reported the following chemical shifts (δ) for the aromatic protons: a triplet at 7.37-7.34 ppm, a triplet at 7.52-7.48 ppm, and a doublet at 7.73-7.71 ppm. researchgate.net

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the carboxylic acid carbon, as well as the carbons of the fused aromatic and furan (B31954) rings. chemicalbook.comresearchgate.net

Interactive Data Table: ¹H-NMR and ¹³C-NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Solvent Reference
¹H7.34 - 7.73 (aromatic)DMSO-d6 researchgate.net
¹³C(Data not specified)(Not specified) chemicalbook.comresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound confirms the presence of the carboxylic acid group and the benzofuran core. researchgate.netthermofisher.com Key absorption bands include a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O (carbonyl) stretching vibration around 1700 cm⁻¹. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nist.gov The molecular weight of this compound is 162.14 g/mol . nist.govnist.govnist.gov Electron ionization mass spectrometry of this compound shows a molecular ion peak corresponding to this mass. nist.gov

Infrared (IR) Spectroscopy

X-ray Crystallography of this compound and Derivatives

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Studies on this compound have revealed its crystal structure. The compound crystallizes in the monoclinic system with the space group P21/n and Z = 4, where Z is the number of molecules per unit cell. researchgate.net The molecule is essentially planar. researchgate.net The crystal structure of derivatives, such as 2-(6,7-Dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, has also been determined, showing a monoclinic system with the space group P21/c. iucr.org

Interactive Data Table: Crystal Data for this compound

Parameter Value Reference
Crystal SystemMonoclinic researchgate.net
Space GroupP21/n researchgate.net
Z4 researchgate.net
Unit Cell Volume (V)749.79(15) ų researchgate.net
Temperature (T)293(2) K researchgate.net
Crystal Size0.36 x 0.20 x 0.16 mm researchgate.net
Calculated Density1.436 g/cm³ researchgate.net

In the solid state, molecules of this compound and its derivatives are held together by various intermolecular forces, leading to the formation of a supramolecular architecture. A prominent interaction is the formation of hydrogen-bonded dimers through the carboxylic acid groups. iucr.orgresearchgate.net Specifically, strong O-H···O hydrogen bonds are observed. researchgate.net In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules also play a significant role in stabilizing the crystal structure. researchgate.net These π-π interactions, with a centroid-centroid distance of 3.7160 Å, contribute to the formation of a one-dimensional zig-zag architecture. researchgate.net In some derivatives, C-H···O hydrogen bonds and C-H···π interactions are also present, further influencing the packing of the molecules in the crystal lattice. iucr.orgresearchgate.net

Crystal Structure Determination and Analysis

Computational Chemistry for Structural and Electronic Properties

Computational chemistry serves as a powerful tool for investigating the structural and electronic characteristics of this compound at the molecular level. These theoretical studies provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and geometric parameters of molecules. bohrium.com For this compound and its derivatives, DFT calculations have been employed to determine optimized molecular geometries, including bond lengths and bond angles. researchgate.netnih.gov These calculations are typically performed using specific combinations of exchange-correlation functionals and basis sets, such as B3LYP or UB3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.gov

The theoretical geometric parameters obtained from DFT calculations for 1-benzofuran-2-carboxylic acid have been shown to be in good agreement with experimental data obtained from single-crystal X-ray diffraction analysis. researchgate.net For instance, in one study, the optimized geometry was calculated using the UB3LYP/6-31G(d,p) basis set. researchgate.net The calculated bond lengths and angles were found to correspond well with the experimentally measured values, thus validating the computational model. researchgate.net A similar approach using the B3LYP/6-311+G(d,p) level of theory has been applied to study derivatives like 7-methoxy-benzofuran-2-carboxylic acid. jetir.orgresearchgate.net

Below is a table comparing selected experimental and calculated geometric parameters for 1-benzofuran-2-carboxylic acid. researchgate.net

ParameterBond/AngleExperimental Value (Å/°)Calculated Value (B3LYP) (Å/°)
Bond LengthC14-O151.2521.213
Bond LengthC14-O161.2781.359
Bond LengthC7-C141.4571.466
Bond AngleO15-C14-O16124.46125.47
Bond AngleO16-C7-C14121.58121.40

Data sourced from a study using the B3LYP/6-31G(d,p) basis set. Atom numbering is based on the cited literature. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to denote different charge regions. uni-muenchen.de

For this compound, MEP analysis reveals that the most negative potential (typically colored red) is localized around the highly electronegative oxygen atoms of the carboxylic acid group. researchgate.netresearchgate.net This indicates that these regions are the most probable sites for an electrophilic attack. researchgate.net Conversely, the areas of positive potential (typically colored blue) are found around the hydrogen atoms, particularly the acidic proton of the carboxyl group, identifying them as potential sites for nucleophilic attack. bhu.ac.in This analysis confirms the existence of intramolecular interactions and the charge distribution expected from the molecular structure. researchgate.net Studies on both the parent compound and its derivatives have consistently used MEP analysis to understand reactive behavior. researchgate.netnih.govjetir.org

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a compound. ajchem-a.com A smaller energy gap implies higher chemical reactivity and lower stability. nih.gov

Theoretical studies on 1-benzofuran-2-carboxylic acid have calculated the energies of these frontier orbitals. researchgate.netnih.gov Using the UB3LYP/6-31G(d,p) level of theory, the HOMO energy was calculated to be -6.367 eV and the LUMO energy was -1.632 eV, resulting in an energy gap of 4.735 eV. researchgate.net Another study on a derivative, 7-methoxy-benzofuran-2-carboxylic acid, calculated a HOMO-LUMO energy gap of 4.189 eV, suggesting that the methoxy (B1213986) substituent increases the molecule's reactivity. jetir.orgresearchgate.net The distribution of these orbitals shows that the HOMO is primarily located over the benzofuran ring system, while the LUMO is distributed across the entire molecule, including the carboxylic acid group. researchgate.netresearchgate.net

The following table summarizes the calculated FMO properties for this compound.

Molecular PropertyCalculated Value (eV)
E (HOMO)-6.367
E (LUMO)-1.632
Energy Gap (ΔE)4.735

Data sourced from a study using the UB3LYP/6-31G(d,p) basis set. researchgate.net

Computational vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding vibrational modes are then compared with experimental data from techniques like Fourier-transform infrared (FT-IR) spectroscopy. researchgate.net This comparison helps to confirm the molecular structure and validate the accuracy of the computational method used. jetir.org

For this compound and its derivatives, theoretical vibrational frequencies have been calculated using DFT methods, such as B3LYP with the 6-311+G(d,p) basis set. jetir.orgresearchgate.net Studies report a good correlation between the calculated harmonic wavenumbers and the experimental FT-IR values. researchgate.netjetir.org For example, the characteristic stretching vibrations of the carboxylic acid group, such as the C=O and O-H bands, are identified in both the theoretical and experimental spectra. jetir.orgresearchgate.net In a study on 7-methoxy-benzofuran-2-carboxylic acid, the experimental IR spectrum showed a sharp band at 1690 cm⁻¹ for the C=O group and a broad band in the 3400-2525 cm⁻¹ region for the O-H group, which aligned well with the calculated frequencies. jetir.orgresearchgate.net Similarly, calculations for the parent 1-benzofuran-2-carboxylic acid have successfully assigned the principal vibrational modes. researchgate.net

The table below presents a comparison of key experimental and calculated vibrational frequencies for this compound derivatives.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Reference Compound
O-H Stretch3400-2525 (broad)-7-methoxy-benzofuran-2-carboxylic acid
C=O Stretch1690-7-methoxy-benzofuran-2-carboxylic acid
C-H Stretch (Aromatic)311231201-benzofuran-2-carboxylic acid
C=O Stretch172017381-benzofuran-2-carboxylic acid

Data for 7-methoxy-benzofuran-2-carboxylic acid from jetir.org, and for 1-benzofuran-2-carboxylic acid from researchgate.net. Note: Direct calculated values for the broad O-H and specific C=O stretch in the first entry were not provided in the summary text.

Applications Beyond Medicinal Chemistry

Agrochemical Applications (e.g., Herbicides, Fungicides)

Benzofuran-2-carboxylic acid serves as a crucial intermediate in the synthesis of various agrochemicals, including herbicides and fungicides. chemimpex.com The benzofuran (B130515) scaffold is present in a number of synthetic and natural products with biological activity, making it a valuable template for the development of new crop protection agents. researchgate.net

Herbicides: Research has shown that derivatives of this compound, such as benzofuran-2-acetic esters, exhibit significant phytotoxic activity. researchgate.net These "natural-like" herbicides are being explored as potentially safer alternatives to some synthetic herbicides, with studies indicating they can reduce both the shoot and root systems of target weeds at low concentrations. researchgate.net For instance, certain benzofuran-2-acetic esters have demonstrated herbicidal effects comparable to glyphosate, a widely used herbicide. researchgate.net The 5-amino derivative of this compound is also noted as a pesticide intermediate. chemball.com

Fungicides: The benzofuran structure is a key component in the design of new antifungal agents. For example, novel benzofuran-1,2,3-triazole hybrid preservatives have been synthesized from this compound. ncsu.edu These compounds have been tested for their ability to inhibit the growth of wood-decaying fungi. ncsu.edu Specifically, one such derivative, N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide, showed notable activity against brown-rot fungi like Coniophora puteana and Gloeophyllum trabeum at a concentration of 500 ppm. ncsu.edu

Table 1: Antifungal Activity of a this compound Derivative

Fungus Compound Concentration (ppm) Inhibition (%)
C. puteana N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide 500 23.86
G. trabeum N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide 500 47.16

Materials Science Applications (e.g., Polymers, Coatings)

The inherent properties of this compound, such as its rigidity and potential for derivatization, make it a valuable component in materials science. chemimpex.com It is used in the development of advanced materials, including polymers and coatings, where it can contribute to enhanced durability and resistance to environmental factors. chemimpex.com The unique structure of compounds like 3-cyclopropyl-1-benzofuran-2-carboxylic acid is being explored for its potential in creating novel polymers and coatings. smolecule.com

Analytical Chemistry Applications (e.g., Detection and Quantification)

In the field of analytical chemistry, this compound and its derivatives are utilized in various methods for the detection and quantification of other substances. chemimpex.com Its distinct spectral properties make it a useful standard in a range of analytical techniques. chemimpex.com For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of 3-methylthis compound and its process-related impurities, demonstrating its utility in quality control during chemical synthesis. journalijcar.org This method is crucial for ensuring the purity of the final product and identifying any byproducts. journalijcar.org

Catalytic Applications

While direct catalytic applications of this compound are less commonly documented, its derivatives have been explored as ligands in catalytic systems. The ability of the benzofuran scaffold to coordinate with metal centers is a key area of interest. For example, the synthesis of various benzofuran derivatives often involves metal-catalyzed reactions, highlighting the interaction between the benzofuran core and transition metals.

Challenges and Future Directions in Benzofuran 2 Carboxylic Acid Research

Development of Novel and More Efficient Synthetic Routes

The synthesis of benzofuran-2-carboxylic acid and its derivatives is crucial for the development of new, biologically active molecules for potential therapeutic use. nih.gov Historically, methods such as the Perkin rearrangement—the reaction of 3-halocoumarins with a base—have been employed, but these often require long reaction times, such as refluxing for three hours. nih.gov The drive for greater efficiency and novelty has led to significant advancements in synthetic methodologies.

A key challenge is to reduce reaction times and improve yields. One successful approach has been the use of microwave-assisted synthesis. For instance, the microwave-assisted Perkin rearrangement reaction can produce benzofuran-2-carboxylic acids from 3-bromocoumarins in just five minutes with very high yields, a dramatic improvement over the traditional 3-hour method. nih.gov Similarly, ultrasound irradiation has been effectively used as an alternative energy source to facilitate reactions, such as in the Friedländer condensation to create precursors for complex quinoline-benzofuran hybrids. beilstein-journals.orgclockss.org

The development of novel catalytic systems is another major frontier. Transition-metal-catalyzed reactions have become particularly important for constructing the benzofuran (B130515) core. acs.org Recent years have seen innovative protocols using various catalysts:

Palladium and Copper: Co-catalysis with palladium and copper is used in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization. acs.org

Nickel: Nickel catalysts have been used to activate intramolecular nucleophilic addition reactions, furnishing benzofuran derivatives in high yields. acs.org

Rhodium: Relay rhodium-mediated catalysis enables the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate the benzofuran skeleton. acs.org

Furthermore, highly modular and strategic routes are being designed to create complex derivatives from the basic this compound structure. A notable example is the use of an 8-aminoquinoline (B160924) (8-AQ) directing group to enable palladium-catalyzed C–H arylation, allowing for the precise installation of various aryl and heteroaryl groups at the C3 position of the scaffold. mdpi.com This method allows for the creation of a diverse library of compounds in just a few steps from a commercially available starting material. mdpi.comchemrxiv.org

Interactive Table: Modern Synthetic Approaches for this compound Derivatives
MethodKey Reagents/CatalystsStarting MaterialsAdvantagesSource
Microwave-Assisted Perkin RearrangementSodium hydroxide, Ethanol3-BromocoumarinsReduces reaction time from 3 hours to 5 minutes; very high yields. nih.gov
Ultrasound-Assisted Friedländer CondensationKHSO₄2-amino-4,5-methylenedioxybenzaldehyde, Ethyl 4-chloro-3-oxobutanoateEfficient synthesis of complex precursors. beilstein-journals.org
Palladium/Copper Catalysis(PPh₃)PdCl₂, Copper iodideTerminal alkynes, IodophenolsEfficient Sonogashira coupling and cyclization for benzofuran core construction. acs.org
8-AQ Directed C–H ArylationPd(OAc)₂, AgOAcThis compound (with 8-AQ auxiliary), Aryl iodidesHighly modular; allows for precise C3-functionalization. mdpi.com
Click ChemistryCopper catalystProp-2-yn-1-yl benzofuran-2-carboxylate, Aryl/benzyl azidesGood yields, mild and environmentally friendly conditions. niscair.res.in

Exploration of New Biological Activities and Targets

While benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties, a significant future direction is the identification of novel molecular targets for this compound-based compounds. researchgate.netbiogecko.co.nzmdpi.com This exploration opens up new therapeutic avenues beyond previously established applications.

Recent breakthroughs have identified several new and exciting targets:

Lymphoid Tyrosine Phosphatase (LYP): In 2023, derivatives of this compound were identified as potent inhibitors of LYP (also known as PTPN22), a key regulator in the T-cell receptor signaling pathway. nih.govbohrium.comresearchgate.net As LYP is a critical node in immune system function, its inhibition presents a promising strategy for cancer immunotherapy. nih.govbohrium.com

CLC-K Chloride Channels: Phenyl-benzofuran carboxylic acid derivatives have been discovered to be the most potent inhibitors of CLC-K chloride channels (ClC-Ka and ClC-Kb) identified to date. pnas.org These channels are crucial for salt reabsorption in the kidneys, making them attractive targets for the development of a new class of powerful diuretics. pnas.org

Pim-1 Kinase: Computational studies have highlighted 5-substituted and 5-bromo-7-substituted benzofuran-2-carboxylic acids as potent inhibitors of Pim-1 kinase, a protein that is overexpressed in many cancers, including prostate cancer. tandfonline.com

Dual CDK2/GSK-3β Inhibition: Novel hybrids combining oxindole (B195798) and benzofuran scaffolds have been developed as potential dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), two important targets in breast cancer. tandfonline.com

NF-κB Pathway: Benzofuran- and 2,3-dihydrothis compound N-(substituted)phenylamide derivatives have been designed as inhibitors of NF-κB transcriptional activity, a pathway central to inflammation and cancer cell survival. researchgate.net

Interactive Table: Novel Biological Targets for this compound Derivatives
TargetDerivative ClassTherapeutic AreaKey FindingSource
Lymphoid Tyrosine Phosphatase (LYP/PTPN22)Benzofuran-2-carboxylic acidsCancer ImmunotherapyAct as phosphotyrosine mimics to inhibit LYP, boosting antitumor immunity. nih.govbohrium.comresearchgate.net
CLC-K Chloride ChannelsPhenyl-benzofuran carboxylic acidsRenal DisordersMost potent inhibitors identified; potential as novel diuretics. pnas.org
Pim-1 Kinase5-substituted benzofuran-2-carboxylic acidsOncologyCompounds show good correlation between docking scores and experimental IC₅₀ values. tandfonline.com
CDK2 / GSK-3βOxindole/benzofuran hybridsOncology (Breast Cancer)Designed as dual inhibitors with potent cytotoxic effects on breast cancer cell lines. tandfonline.com
NF-κBBenzofuran-2-carboxamide (B1298429) derivativesOncology / Anti-inflammatorySpecific substitutions on the N-phenyl ring enhance inhibitory activity. researchgate.net

Rational Design of Highly Potent and Selective Derivatives

A central challenge in drug discovery is to move from a promising "hit" compound to a "lead" with high potency and selectivity for its intended target. Rational design, which uses an understanding of a compound's structure-activity relationship (SAR), is key to achieving this. For this compound, this involves strategically modifying the core structure to optimize interactions with the biological target.

One powerful strategy is to design derivatives that mimic a natural ligand. For example, the this compound scaffold was identified as a potent mimic of phosphotyrosine (pTyr), enabling the design of specific inhibitors for the LYP phosphatase. nih.govresearchgate.net

Structure-based design, often aided by computational modeling and molecular docking, provides insight into how a molecule binds to its target. Docking studies of this compound derivatives into the Pim-1 kinase binding pocket have helped explain the role of specific substituents in enhancing inhibitory activity. tandfonline.com A detailed SAR study of derivatives targeting CLC-K channels led to the establishment of a pharmacophore model—a map of the essential features required for binding—which will be invaluable for the future development of drugs targeting these channels. pnas.org

Key findings from rational design studies include:

For allosteric inhibitors of thrombin, SAR analysis revealed that sulfation at the 5-position of the benzofuran scaffold was essential for activity. nih.gov

For NF-κB inhibitors, hydrophobic and electron-donating groups (like halogens) on the N-phenyl ring of benzofuran-2-carboxamide derivatives were found to enhance cytotoxic properties. researchgate.net

For CLC-K channel blockers, constraining the conformation with a phenyl-benzofuran ring system was found to significantly increase binding affinity compared to more flexible analogues. pnas.org

These examples demonstrate that a deep understanding of molecular interactions is crucial for rationally designing the next generation of highly potent and selective this compound-based therapeutics.

Translation of In Vitro Findings to In Vivo Models and Clinical Applications

A critical hurdle in drug development is the translation of promising results from in vitro (test tube) experiments to in vivo (living organism) models and, ultimately, to human clinical trials. A compound that is highly effective at inhibiting an enzyme in a lab assay may not be effective in a complex biological system due to poor absorption, rapid metabolism, or unforeseen toxicity.

Recent research on this compound derivatives has shown promising progress in this area. Specifically, the LYP inhibitors D14 and D34, after demonstrating potent in vitro activity, were tested in a syngeneic mouse model of cancer. nih.govbohrium.com The results were significant: the compounds were shown to suppress tumor growth by activating the immune system's T-cells and inhibiting M2 macrophage polarization. nih.govbohrium.comresearchgate.net This successful translation from an in vitro target to an in vivo therapeutic effect is a major step forward for this class of compounds. nih.govbohrium.com

The journey to clinical application is fraught with challenges. Pharmacokinetic properties—how a drug is absorbed, distributed, metabolized, and excreted—are paramount. In one study of photosensitizers, a this compound derivative showed higher efficacy in vitro, but its corresponding methyl ester analogue demonstrated superior tumor uptake and long-term cure rates in mice due to its more favorable pharmacokinetics. acs.org This underscores the fact that in vitro potency does not always predict in vivo success.

The path forward requires rigorous preclinical development, including studies on efficacy in animal models, evaluation of pharmacokinetic profiles, and assessment of toxicity. acs.org The promising in vivo data for LYP inhibitors suggests they are strong candidates for such further development, potentially leading to future clinical applications in cancer immunotherapy. nih.govbohrium.comresearchgate.net

Sustainable and Environmentally Friendly Synthetic Methodologies

In line with the global push for green chemistry, a significant challenge for the future of chemical synthesis is the development of sustainable and environmentally friendly methods. The production of this compound and its derivatives is no exception. The goals are to reduce waste, eliminate the use of hazardous substances, and lower energy consumption.

Several green strategies are being successfully applied:

Use of Green Solvents: A primary focus is replacing traditional, often toxic, organic solvents. Water has been successfully used as a solvent for the synthesis of N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides in a clean, one-pot procedure without the need for any catalyst. derpharmachemica.com Other green solvents, such as cyclopentyl methyl ether (CPME), have been shown to be superior to conventional solvents like toluene (B28343) for certain C-H arylation reactions. mdpi.comchemrxiv.org Deep eutectic solvents (DES), known for being eco-friendly, have also been employed in one-pot syntheses of benzofuran derivatives. acs.org

Alternative Energy Sources: As mentioned previously, microwave and ultrasound irradiation are powerful green chemistry tools. nih.govbeilstein-journals.orgclockss.org They dramatically shorten reaction times, which reduces energy consumption and often increases product yields, thereby minimizing waste. nih.gov

Catalyst-Free and Efficient Catalytic Reactions: Designing reactions that proceed without a catalyst or that use a highly efficient, recyclable catalyst is a core principle of green chemistry. The catalyst-free synthesis in water is a prime example. derpharmachemica.com Additionally, the development of "click chemistry" approaches provides a mild, efficient, and environmentally friendly route to novel benzofuran-2-carboxylate 1,2,3-triazoles. niscair.res.in

While progress has been made, there remains ample opportunity for further research into greening the synthesis of this important class of compounds, particularly in exploring their applicability to the large-scale production of medicinally active molecules. acs.org

Q & A

What are the common synthetic methodologies for preparing Benzofuran-2-carboxylic acid and its derivatives?

Basic Research Focus
this compound is typically synthesized via transition-metal-catalyzed reactions. A widely used protocol involves Cu-catalyzed intramolecular C–O coupling followed by Mo(CO)₆-mediated carbonylation , enabling the formation of esters, amides, and carboxylic acids without requiring hazardous CO gas . For derivatives, palladium-catalyzed C–H arylation introduces substituents (e.g., hydroxylphenyl groups) at the C3 position of the benzofuran scaffold . Characterization often includes ¹H-NMR (provided by suppliers like Yunnan Xili Biotechnology ) and HPLC-MS to confirm purity and structural integrity .

How do researchers characterize and validate the purity of this compound?

Basic Research Focus
Standard validation combines spectroscopic and chromatographic methods :

  • ¹H-NMR : Used to confirm molecular structure and detect impurities (e.g., residual solvents) .
  • HPLC-MS : Quantifies purity (>98% as per commercial standards) and identifies byproducts from incomplete reactions .
  • Melting Point Analysis : Reported values (e.g., 192–196°C ) help cross-verify compound identity against literature.

What challenges arise in synthesizing halogen-substituted derivatives, and how are they addressed?

Advanced Research Focus
Halogen-substituted derivatives (e.g., 5-fluoro or chloro analogs) often suffer from low yields due to steric hindrance and side reactions . Key strategies include:

  • Optimizing Catalyst Systems : Switching from Pd to Cu/Mo catalysts reduces side reactions and improves functional group tolerance .
  • Stepwise Functionalization : Introducing halogens after core scaffold synthesis minimizes interference during cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction times from days to hours, enhancing efficiency .

How can conflicting data on biological activity (e.g., immune modulation vs. cytotoxicity) be resolved?

Advanced Research Focus
Contradictions in biological studies, such as NASA’s observation of immune modulation in PBMCs versus cytotoxicity in cancer models , require:

  • Dose-Response Profiling : Establishing concentration thresholds for therapeutic vs. toxic effects.
  • Cell-Specific Assays : Testing derivatives across diverse cell lines (e.g., primary immune cells vs. cancer cells) to identify structure-activity relationships .
  • Gene Expression Analysis : Using RNA sequencing to map pathways affected by benzofuran derivatives under varying conditions (e.g., microgravity vs. terrestrial environments) .

What methodologies enable the design of this compound conjugates for targeted drug delivery?

Advanced Research Focus
Conjugation strategies focus on enhancing bioavailability and selectivity:

  • Bioconjugation via Click Chemistry : Attaching DBCO-acid to benzofuran scaffolds enables site-specific labeling for antibody-drug conjugates .
  • Mustard-Type Pharmacophores : Incorporating nitrogen mustard groups (e.g., in amide derivatives) improves DNA alkylation in cancer cells .
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) enhances membrane permeability, with enzymatic hydrolysis releasing the active form .

What steps are critical in synthesizing amide derivatives of this compound?

Methodological Workflow
A representative protocol for amide synthesis includes:

Activation of Carboxylic Acid : Use HBTU/DIEA in DMF to generate the reactive acyl intermediate .

Amine Coupling : React with primary/secondary amines (e.g., 5-fluoroindole derivatives) under inert conditions .

Purification : Employ preparative HPLC with TFA-modified gradients to isolate high-purity products (>95%) .

Validation : Confirm mass via ESI-MS (e.g., m/z 397 for a fluoroindole-ethylamino derivative) .

How do environmental conditions (e.g., microgravity) affect this compound bioactivity?

Advanced Research Focus
NASA studies revealed that spaceflight conditions alter gene expression in PBMCs treated with benzofuran derivatives, potentially due to:

  • Oxidative Stress Modulation : Benzofuran scaffolds may mitigate ROS accumulation in microgravity .
  • Protocol Adjustments : Ground-based simulations (e.g., low-dose radiation exposure) are used to predict spaceflight bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.